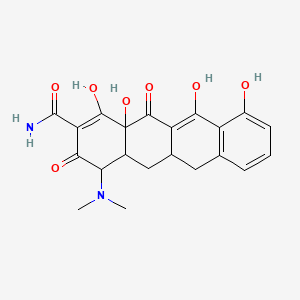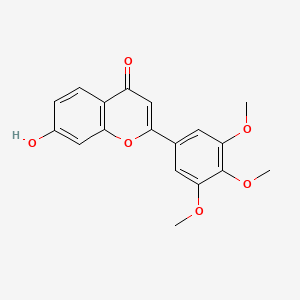![molecular formula C31H35ClN2O2RuS B8759761 RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8759761.png)
RuCl(p-cymene)[(R,R)-Ts-DPEN]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a complex organometallic compound It features a ruthenium center coordinated to a p-cymene ligand, a chloro ligand, and a chiral diamine ligand derived from p-toluenesulfonyl and diphenylethanediamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of (R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine with a ruthenium precursor such as [RuCl2(p-cymene)]2. The reaction is usually carried out in an inert atmosphere, often under nitrogen or argon, and in the presence of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the stability of the compound during production.
Chemical Reactions Analysis
Types of Reactions
RuCl(p-cymene)[(R,R)-Ts-DPEN] can undergo various types of reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The ruthenium center can participate in redox reactions, altering its oxidation state.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, including hydrogenation and transfer hydrogenation reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and hydrogen sources. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new ruthenium complex with the substituted ligand. In catalytic reactions, the products would be the transformed organic molecules resulting from the catalytic process.
Scientific Research Applications
Chemistry
In chemistry, RuCl(p-cymene)[(R,R)-Ts-DPEN] is used as a catalyst in various organic reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology and Medicine
While specific biological and medical applications are less documented, organometallic ruthenium complexes, in general, have been explored for their potential as anticancer agents. The unique properties of ruthenium complexes, such as their ability to interact with biological molecules, make them promising candidates for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can be leveraged to improve the efficiency and selectivity of industrial chemical processes.
Mechanism of Action
The mechanism of action of RuCl(p-cymene)[(R,R)-Ts-DPEN] in catalytic reactions typically involves the coordination of substrates to the ruthenium center. This coordination activates the substrates, facilitating their transformation into products. The chiral diamine ligand plays a crucial role in inducing enantioselectivity in asymmetric reactions, ensuring the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
[RuCl2(p-cymene)]2: A dimeric precursor often used in the synthesis of various ruthenium complexes.
®-RuCl(p-cymene)(BINAP): Another chiral ruthenium complex used in asymmetric catalysis.
[RuCl2(η6-p-cymene)] complexes: A class of compounds with similar structural features and catalytic properties.
Uniqueness
RuCl(p-cymene)[(R,R)-Ts-DPEN] is unique due to its chiral diamine ligand, which imparts enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
Properties
Molecular Formula |
C31H35ClN2O2RuS |
|---|---|
Molecular Weight |
636.2 g/mol |
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
InChI Key |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B8759684.png)




![N-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B8759707.png)








